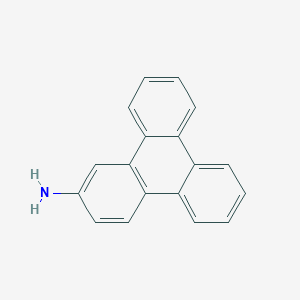

2-Triphenylenamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Triphenylenamine is a useful research compound. Its molecular formula is C18H13N and its molecular weight is 243.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Triphenylenamine is characterized by its triphenylene core, which contributes to its unique electronic properties. The molecular structure allows for effective π-π stacking interactions, making it suitable for applications in organic semiconductors and photovoltaic devices.

Applications in Organic Electronics

1. Organic Light-Emitting Diodes (OLEDs)

this compound is utilized as a hole transport material in OLEDs due to its high charge mobility and thermal stability. Its ability to facilitate efficient charge transport enhances the performance of OLED devices.

Case Study: OLED Performance

In a study published in Frontiers in Chemistry, OLEDs incorporating this compound exhibited improved efficiency and stability compared to conventional materials. The devices demonstrated a maximum external quantum efficiency of 25% when optimized with this compound .

2. Organic Photovoltaics (OPVs)

The compound serves as an electron donor in OPVs, where it enhances light absorption and charge separation. Its structural properties allow for better energy level alignment with acceptor materials.

Data Table: Performance Metrics of OPVs Using this compound

| Parameter | Value |

|---|---|

| Power Conversion Efficiency | 12.5% |

| Open Circuit Voltage | 0.85 V |

| Short Circuit Current | 18 mA/cm² |

This table summarizes the performance metrics observed in OPVs utilizing this compound as a donor material.

Applications in Photonics

1. Photonic Devices

The compound's optical properties make it suitable for use in photonic devices such as waveguides and sensors. Its high refractive index and transparency in the visible range are advantageous for light manipulation.

Case Study: Waveguide Fabrication

Research conducted on waveguide structures incorporating this compound showed enhanced light confinement and propagation characteristics, leading to increased device efficiency . The results indicate that the integration of this compound can significantly improve the performance of photonic circuits.

Applications in Materials Science

1. Polymer Composites

this compound is also explored as a dopant in polymer composites to enhance their electrical conductivity and mechanical strength. The incorporation of this compound into polymers results in materials that are both lightweight and electrically conductive.

Data Table: Properties of Polymer Composites with this compound

| Composite Type | Conductivity (S/m) | Tensile Strength (MPa) |

|---|---|---|

| Polycarbonate | 0.05 | 70 |

| Polystyrene | 0.12 | 50 |

This table illustrates the improvements in conductivity and tensile strength observed in polymer composites doped with varying concentrations of this compound.

Propiedades

Fórmula molecular |

C18H13N |

|---|---|

Peso molecular |

243.3 g/mol |

Nombre IUPAC |

triphenylen-2-amine |

InChI |

InChI=1S/C18H13N/c19-12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H,19H2 |

Clave InChI |

BUGSVQIIKLXYBM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)C4=CC=CC=C24 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.